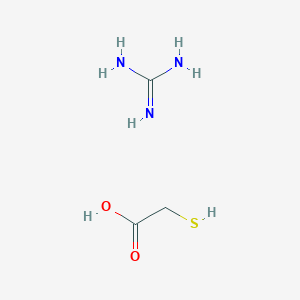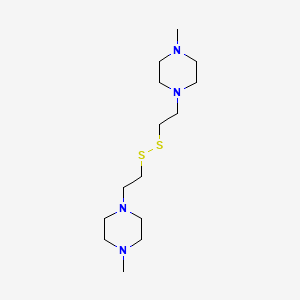
1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine is a chemical compound with the molecular formula C14H30N4S2 and a molecular weight of 318.545. It is a piperazine derivative, characterized by the presence of two piperazine rings connected by a dithiodiethyl bridge. This compound is achiral and does not exhibit optical activity .
Métodos De Preparación
The synthesis of 1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine typically involves the reaction of 1-methylpiperazine with 2-(4-methyl-1-piperazinyl)ethanethiol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithiodiethyl bridge . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the dithiodiethyl bridge.
Aplicaciones Científicas De Investigación
1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions .
Comparación Con Compuestos Similares
1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine can be compared with other piperazine derivatives, such as:
1-Methyl-4-(2-(4-methyl-1-piperazinyl)ethyl)piperazine: This compound lacks the dithiodiethyl bridge, making it less versatile in chemical reactions.
4-(4-Methyl-1-piperazinyl)methylbenzoic acid: This derivative has a benzoic acid moiety, which imparts different chemical and biological properties.
1-(2-Aminoethyl)-4-methylpiperazine: This compound has an aminoethyl group, making it more reactive in nucleophilic substitution reactions.
Propiedades
Número CAS |
148193-01-5 |
|---|---|
Fórmula molecular |
C14H30N4S2 |
Peso molecular |
318.6 g/mol |
Nombre IUPAC |
1-methyl-4-[2-[2-(4-methylpiperazin-1-yl)ethyldisulfanyl]ethyl]piperazine |
InChI |
InChI=1S/C14H30N4S2/c1-15-3-7-17(8-4-15)11-13-19-20-14-12-18-9-5-16(2)6-10-18/h3-14H2,1-2H3 |
Clave InChI |
GEUHTTDNHITJEJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCSSCCN2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


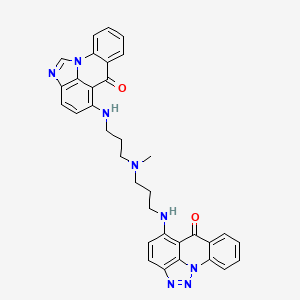
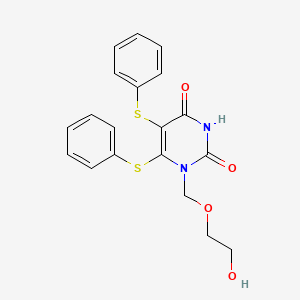
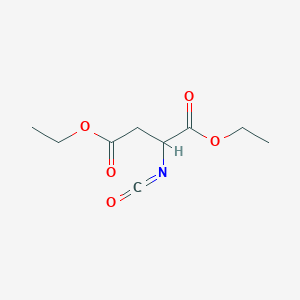
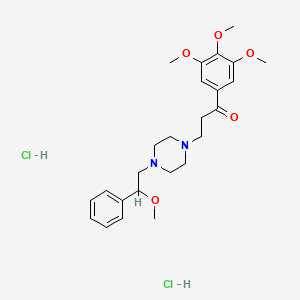
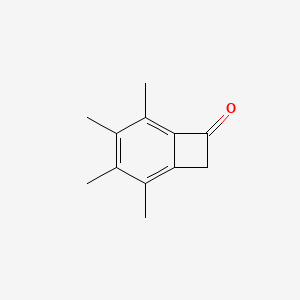
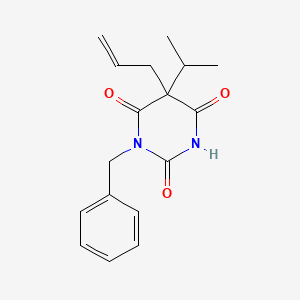
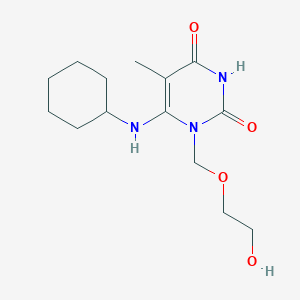
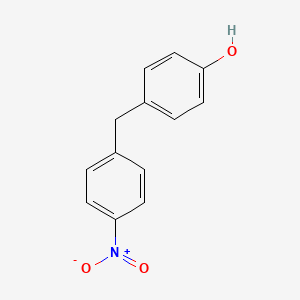
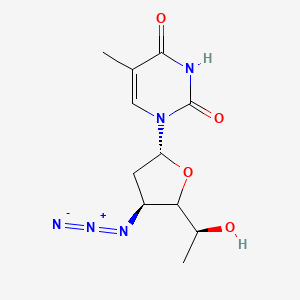
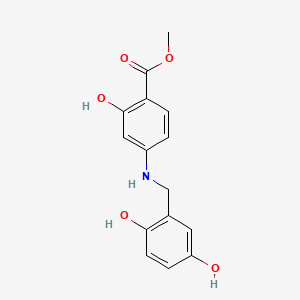
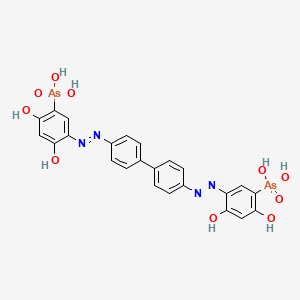
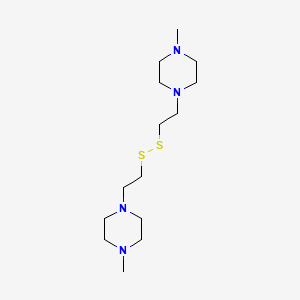
![5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole](/img/structure/B12805106.png)
